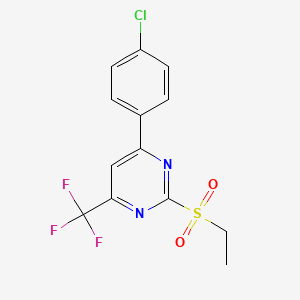![molecular formula C19H20N2O4 B2480814 3-(4-methoxyphenyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide CAS No. 922129-66-6](/img/structure/B2480814.png)
3-(4-methoxyphenyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxyphenyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide is a useful research compound. Its molecular formula is C19H20N2O4 and its molecular weight is 340.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Activity and Applications
Biologically Active Compounds : 1,3-Oxazepines, such as 3-(4-methoxyphenyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide, are known for their applications as biologically active substances. Their synthesis typically involves reactions that produce novel compounds with potential biological activity (Murata et al., 2021).
Antioxidant and Anticancer Properties : Some derivatives, like 3-[(4-methoxyphenyl)amino]propanehydrazide, exhibit significant antioxidant activity, often surpassing known antioxidants like ascorbic acid. Additionally, these compounds have been tested for anticancer activity, showing potential effectiveness against specific cancer cell lines (Tumosienė et al., 2020).
Antibacterial and Antifungal Agents : Derivatives of 2-(6-methoxy-2-naphthyl)propionamide have demonstrated significant antibacterial and antifungal activities, sometimes matching the efficacy of standard agents like Ampicillin and Flucanazole. Such compounds are promising candidates for new antimicrobial drugs (Helal et al., 2013).
Pharmaceutical and Therapeutic Research
Photodynamic Therapy for Cancer : Specific derivatives like zinc phthalocyanine substituted with new benzenesulfonamide groups exhibit high singlet oxygen quantum yield. These properties make them suitable for use as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Potential Fungicides : Novel (E)-5-(methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues have been synthesized and evaluated for fungicidal activity. Some of these compounds show promising efficacy against phytopathogenic fungi, indicating potential applications in crop protection (Yang et al., 2017).
Cancer Treatment Research : Naphthyridine derivatives, a class that includes compounds like this compound, have shown efficacy in inducing apoptosis and necroptosis in cancer cell lines. This suggests their potential as therapeutic agents in cancer treatment (Kong et al., 2018).
Chemical Synthesis and Material Science
Solid State Conformational Studies : Research on the solid-state conformation of similar dibenzo[b,f]heteroepin drugs provides insights into the structural requirements for drug-receptor interactions, which is crucial for designing more effective pharmaceuticals (Bandoli & Nicolini, 1982).
Synthesis of Radioligands for Imaging : Studies involving the synthesis of structurally related compounds, like (S,S)-CFMME and (R)-OHDMI, have explored their potential as radioligands for imaging norepinephrine transporters in medical diagnostics (Schou et al., 2006).
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-15-6-2-13(3-7-15)4-9-18(22)21-14-5-8-17-16(12-14)19(23)20-10-11-25-17/h2-3,5-8,12H,4,9-11H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIFLOXQGFORSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)OCCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
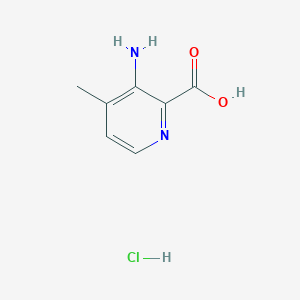
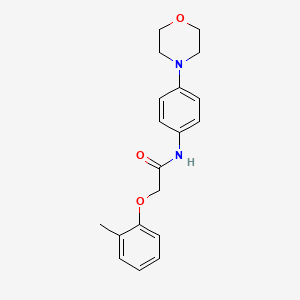

![N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2480737.png)
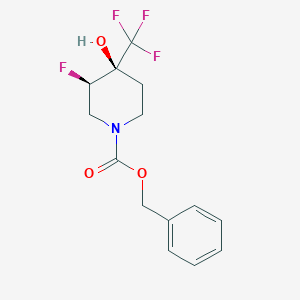
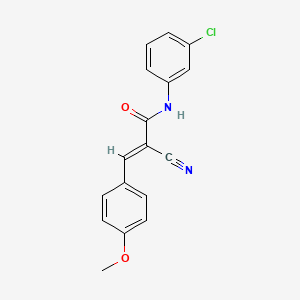

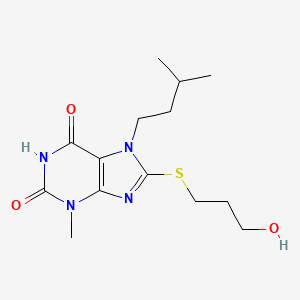

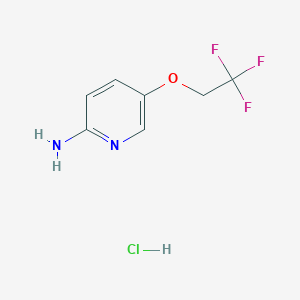
![7-(4-(2-ethoxyacetyl)piperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2480748.png)

![3-(phenylthio)-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)propan-1-one](/img/structure/B2480751.png)
